molecular formula C9H14Cl2N2 B6224718 5-cyclopropyl-2-methylpyridin-3-amine dihydrochloride CAS No. 2763777-18-8

5-cyclopropyl-2-methylpyridin-3-amine dihydrochloride

Cat. No.: B6224718
CAS No.: 2763777-18-8
M. Wt: 221.1
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Description

5-cyclopropyl-2-methylpyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H15N3·2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-2-methylpyridin-3-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-nitropyridine with cyclopropylamine, followed by reduction and subsequent conversion to the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-2-methylpyridin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines .

Scientific Research Applications

5-cyclopropyl-2-methylpyridin-3-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-2-methylpyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-methylpyridin-2-ylamine dihydrochloride
  • 3-aminopropyl-5-methylpyridin-2-ylamine dihydrochloride
  • 5-cyclopropyl-1H-1,2,4-triazol-3-ylpropan-1-amine hydrochloride

Uniqueness

5-cyclopropyl-2-methylpyridin-3-amine dihydrochloride is unique due to its specific cyclopropyl and methyl substitutions on the pyridine ring. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

2763777-18-8

Molecular Formula

C9H14Cl2N2

Molecular Weight

221.1

Purity

95

Origin of Product

United States

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